molecular formula C15H12BrN5O3S B10960684 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B10960684
M. Wt: 422.3 g/mol
InChI Key: VPLUACVXYVKBEH-UHFFFAOYSA-N
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Description

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound featuring a pyrazole ring substituted with bromine and nitro groups, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination and nitration to introduce the bromo and nitro substituents.

    Thiazole Ring Synthesis: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with a benzamide moiety through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Reduction: 4-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide.

    Substitution: 4-[(4-substituted-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes them candidates for drug development in treating diseases like cancer and inflammatory disorders.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their antimicrobial and anticancer properties. The presence of both pyrazole and thiazole rings contributes to their bioactivity.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromo groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within the active site of the target protein. This interaction can inhibit the protein’s function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • 4-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-ethyl-1,3-thiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and nitro groups on the pyrazole ring, along with the thiazole and benzamide moieties, provides a versatile scaffold for further functionalization and potential therapeutic applications.

Properties

Molecular Formula

C15H12BrN5O3S

Molecular Weight

422.3 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H12BrN5O3S/c1-9-6-17-15(25-9)18-14(22)11-4-2-10(3-5-11)7-20-8-12(16)13(19-20)21(23)24/h2-6,8H,7H2,1H3,(H,17,18,22)

InChI Key

VPLUACVXYVKBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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